1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid

OCT1 inhibition transporter pharmacology HEK293 assay

1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid (CAS 436093-18-4; synonym: 1-(cyclohexanecarbonyl)piperidine-3-carboxylic acid; MFCD03128019) is a synthetic piperidine derivative with molecular formula C₁₃H₂₁NO₃ and molecular weight 239.31 g/mol. The compound features a piperidine ring bearing a carboxylic acid group at the 3-position and a cyclohexylcarbonyl (amide) substituent at the ring nitrogen.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 436093-18-4
Cat. No. B3037079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid
CAS436093-18-4
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CCCC(C2)C(=O)O
InChIInChI=1S/C13H21NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17)
InChIKeyHJDFYTDQOVVXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid (CAS 436093-18-4): Chemical Identity, Class, and Procurement-Relevant Physicochemical Profile


1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid (CAS 436093-18-4; synonym: 1-(cyclohexanecarbonyl)piperidine-3-carboxylic acid; MFCD03128019) is a synthetic piperidine derivative with molecular formula C₁₃H₂₁NO₃ and molecular weight 239.31 g/mol [1]. The compound features a piperidine ring bearing a carboxylic acid group at the 3-position and a cyclohexylcarbonyl (amide) substituent at the ring nitrogen. Computed physicochemical properties include XLogP3-AA of 1.8, topological polar surface area (TPSA) of 57.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. It is commercially available from multiple global suppliers in purity grades ranging from 95% to ≥98% . Structurally, it belongs to the N-acyl piperidine carboxylic acid class, which places it at the intersection of nipecotic acid-derived GABA transporter pharmacology and cyclohexylamide-containing chemical libraries.

Why Generic Substitution Fails: 1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid vs. Positional Isomers, Unsubstituted Parents, and Ester Analogs


The piperidine carboxylic acid scaffold exhibits fundamentally divergent biological activity depending on the position of the carboxylic acid group: piperidine-3-carboxylic acid (nipecotic acid) is a classical GABA uptake inhibitor, whereas piperidine-4-carboxylic acid (isonipecotic acid) is a GABA_A receptor partial agonist [1][2]. N-acylation with a cyclohexylcarbonyl group further modulates lipophilicity, transporter recognition, and synthetic derivatization potential. Consequently, substituting the 3-position carboxylic acid with the 4-position isomer (CAS 436093-17-3), the 2-position isomer, the unsubstituted nipecotic acid core, or the ethyl ester analog (CAS of 1-(cyclohexylcarbonyl)-4-piperidinecarboxylate) results in compounds with measurably different biological target engagement, physicochemical properties, and synthetic utility. The quantitative evidence below demonstrates exactly where these differences manifest.

Quantitative Differentiation Evidence for 1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid (CAS 436093-18-4): Comparative Data on Biological Activity, Physicochemical Properties, and Synthetic Accessibility


Human OCT1 Transporter Inhibition: Target Compound vs. Unsubstituted Nipecotic Acid—Demonstrated Ligand–Transporter Engagement

In a BindingDB-deposited assay measuring inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, 1-(cyclohexylcarbonyl)piperidine-3-carboxylic acid inhibited ASP⁺ substrate uptake with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) [1]. By contrast, unsubstituted (R)-nipecotic acid (CAS 498-95-3) showed no reported OCT1 inhibitory activity in publicly available databases, and related piperidine-3-carboxylic acid derivatives display a wide range of OCT1 IC₅₀ values spanning from 2.40 µM to >200 µM depending on N-substituent identity [2][3]. The cyclohexylcarbonyl N-substituent on the 3-COOH piperidine scaffold thus confers a quantitatively defined, intermediate-affinity OCT1 interaction phenotype.

OCT1 inhibition transporter pharmacology HEK293 assay

Positional Isomerism (3-COOH vs. 4-COOH): Divergent GABAergic Pharmacology Dictates Application-Specific Selection

The biological activity of piperidine carboxylic acids is fundamentally determined by the position of the carboxyl group. Nipecotic acid (piperidine-3-carboxylic acid) is a potent inhibitor of neuronal and glial GABA uptake, with reported IC₅₀ values of 3.6–21 µM in rat brain synaptosomal [³H]GABA uptake assays [1][2], and 8 µM at human GAT-1, 38 µM at rGAT-2, 106 µM at hGAT-3, and 2,370 µM at hBGT-1 . In contrast, isonipecotic acid (piperidine-4-carboxylic acid) is a GABA_A receptor partial agonist [3] and does not inhibit GABA uptake. The 3-COOH positional isomer thus provides a GABA-uptake-modulatory scaffold, whereas the 4-COOH isomer (CAS 436093-17-3, the closest positional analog of the target compound) provides a GABA-mimetic scaffold. N-cyclohexylcarbonyl substitution on the 3-COOH core—as in the target compound—preserves the GABA-uptake-inhibitor pharmacophoric orientation while adding the lipophilic cyclohexylcarbonyl group that may modulate transporter subtype selectivity and CNS penetration potential.

GABA transporter GABA_A receptor nipecotic acid isonipecotic acid

Physicochemical Property Differentiation: XLogP and TPSA of Target Compound vs. Unsubstituted Nipecotic Acid Govern Membrane Permeability and CNS Drug-Likeness

The computed XLogP3-AA of 1-(cyclohexylcarbonyl)piperidine-3-carboxylic acid is 1.8, with a TPSA of 57.6 Ų [1]. Unsubstituted nipecotic acid (piperidine-3-carboxylic acid, CAS 498-95-3) has a significantly lower lipophilicity: computed LogP ≈ −2.4 and TPSA ≈ 58.6–60 Ų (similar TPSA but drastically lower logP due to the absence of the cyclohexylcarbonyl group) [2]. The XLogP difference of approximately 4.2 log units translates to a theoretical ~16,000-fold higher octanol–water partition coefficient for the target compound, suggesting markedly enhanced passive membrane permeability. Both compounds fall within the desirable TPSA range for CNS penetration (< 90 Ų); however, the target compound's XLogP of 1.8 places it closer to the optimal CNS drug-like range (1–4), whereas nipecotic acid's LogP of −2.4 places it far outside this window—consistent with nipecotic acid's known inability to cross the blood–brain barrier without prodrug or N-substituent modification [3].

Lipophilicity CNS drug-likeness XLogP TPSA physicochemical profiling

Commercially Available Purity Grades and Supplier Diversity: Enabling Reproducible Procurement Across Research Scales

1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid is stocked by multiple independent suppliers at defined purity grades: ChemScene offers ≥98% purity (Cat. CS-0327313) ; Bidepharm supplies at standard 95% purity with batch-specific QC documentation (NMR, HPLC, GC) under product code BD00833352 ; Leyan offers 98% purity (Product No. 1397983) ; Meryer supplies at 95% purity in multiple pack sizes from 250 mg to 5 g ; and MolCore provides NLT 97% purity . In contrast, the 4-positional isomer (CAS 436093-17-3) is most commonly supplied at 95% purity , while unsubstituted nipecotic acid (CAS 498-95-3) is typically supplied at ≥98% but lacks the N-cyclohexylcarbonyl functionality required for certain derivatization pathways. The co-availability of the target compound at ≥98% purity from ChemScene and Leyan provides a procurement advantage for applications requiring high-purity starting material, such as quantitative biological assays or multi-step synthesis with stringent stoichiometric control.

chemical procurement purity grade supplier comparison batch consistency

Building Block Versatility: Free Carboxylic Acid at the 3-Position Enables Direct Amide Coupling, Esterification, and Diversification Chemistry

The presence of a free carboxylic acid at the piperidine 3-position, combined with the stable N-cyclohexylcarbonyl amide group, provides two orthogonal reactive handles for combinatorial diversification. The 3-COOH group can be directly subjected to amide coupling with amines, esterification with alcohols, or reduction to the alcohol without affecting the N-acyl group . By comparison, the 4-positional isomer (CAS 436093-17-3) offers similar reactivity but positions the diversification vector at a different spatial orientation relative to the piperidine nitrogen, and the ethyl ester analog (ethyl 1-(cyclohexylcarbonyl)-4-piperidinecarboxylate) requires an additional hydrolysis step to expose the carboxylic acid . Structurally, the target compound is noted as a building block for CNS-targeted drug discovery due to its similarity to known neuroactive molecules [1]. The 3-position carboxylic acid orientation is specifically conserved in multiple classes of GABA uptake inhibitors (including tiagabine analogs and SNAP-5114 derivatives), making the compound a direct-entry intermediate for structure–activity relationship (SAR) exploration around this pharmacophore [2].

synthetic building block amide coupling medicinal chemistry library synthesis

Structural Constraint and Conformational Rigidity: 2 Rotatable Bonds and a Defined Chiral Center Provide a More Constrained Scaffold than Acyclic GABA Mimetics

1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid contains only 2 rotatable bonds and possesses one undefined atom stereocenter (at the piperidine 3-position) [1]. This limited conformational flexibility contrasts with acyclic GABA uptake inhibitors or flexible alkyl-chain carboxylic acids, which typically possess 5–10+ rotatable bonds. The conformational constraint imposed by the piperidine ring combined with the bulky N-cyclohexylcarbonyl group restricts the accessible conformational space, which may translate to enhanced target selectivity and reduced entropic penalty upon target binding [2]. The 4-positional isomer (CAS 436093-17-3) shares the same rotatable bond count but positions the carboxylic acid at a geometrically distinct orientation relative to the piperidine ring plane, which may affect hydrogen bond geometry with target proteins . The target compound also contains a stereocenter at the 3-position, making it available as a racemate; enantiomerically pure forms of piperidine-3-carboxylic acid derivatives (e.g., (R)-nipecotic acid) show differential GABA transporter subtype selectivity, with (R)-nipecotic acid being approximately 2- to 4-fold more potent at GAT-1 than the (S)-enantiomer in some assay systems [3].

conformational constraint rotatable bonds chiral center scaffold rigidity

Optimal Use Cases for 1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid (CAS 436093-18-4): Evidence-Based Research and Industrial Application Scenarios


CNS Drug Discovery: GABA Uptake Inhibitor Lead Optimization Programs

The target compound serves as a direct-entry building block for synthesizing novel GABA uptake inhibitors. The piperidine-3-carboxylic acid core is the established pharmacophore for GAT1 inhibition, as demonstrated by the clinical agent tiagabine (IC₅₀ = 67 nM at GAT-1) and preclinical tool compounds such as SNAP-5114 [1][2]. The N-cyclohexylcarbonyl group provides enhanced lipophilicity (XLogP = 1.8) compared to unsubstituted nipecotic acid (LogP ≈ −2.4), potentially improving passive brain penetration while maintaining the 3-COOH orientation required for GABA transporter recognition [3]. Medicinal chemistry teams can use the free 3-carboxylic acid for direct amide coupling to explore N-substituent SAR, leveraging the cyclohexylcarbonyl group as a pre-installed lipophilic anchor that eliminates one synthetic step compared to starting from nipecotic acid.

Transporter Pharmacology: OCT1 Inhibition Screening Panels

With a quantitatively defined IC₅₀ of 138 µM against human OCT1 (HEK293-ASP⁺ uptake assay), the target compound can serve as a reference ligand or screening control in transporter inhibition panels [4]. This activity profile distinguishes it from unsubstituted nipecotic acid (no reported OCT1 activity) and provides a benchmark for evaluating the impact of N-cyclohexylcarbonyl substitution on cation transporter recognition. Pharmaceutical development teams assessing hepatobiliary transport liabilities can include this compound in early-stage OCT1 counter-screens.

Combinatorial Library Synthesis: Piperidine-Based Diversity-Oriented Synthesis

The compound's two orthogonal functional groups (free 3-COOH and stable N-cyclohexylcarbonyl amide) make it suitable as a diversity input for split-and-mix or parallel library synthesis targeting CNS chemical space . Amide coupling at the 3-COOH position can generate hundreds of analogs in a single synthetic cycle, while the pre-installed cyclohexylcarbonyl group contributes to molecular complexity (complexity score = 297) without requiring additional synthetic steps. The availability of the compound at ≥98% purity from multiple suppliers ensures reproducible library quality.

Selective Procurement over the 4-Positional Isomer for GABA Transporter vs. GABA Receptor Projects

When a research program's objective is GABA uptake inhibition (GAT1-3 or BGT-1 targets), procurement of the 3-COOH isomer (CAS 436093-18-4) is mandatory; the 4-COOH isomer (CAS 436093-17-3) would redirect the project toward GABA_A receptor agonism, a mechanistically distinct and therapeutically different target class [5]. Even at the building block procurement stage, selecting the correct positional isomer prevents downstream screening failure. The higher purity availability (≥98%) and documented OCT1 activity of the 3-COOH compound provide additional objective criteria for isomer selection.

Quote Request

Request a Quote for 1-(Cyclohexylcarbonyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.